molecular formula C21H26ClN3O4S2 B2663576 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE CAS No. 1216653-38-1

3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2663576
CAS No.: 1216653-38-1
M. Wt: 484.03
InChI Key: GSWWPCNIPNEZHM-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonyl group, a dimethylaminoethyl group, and a methoxybenzothiazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiazole structure, followed by the introduction of the methoxy group. Subsequent steps involve the attachment of the dimethylaminoethyl group and the benzenesulfonyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE include:

    Benzothiazole derivatives: Compounds with similar benzothiazole cores but different substituents.

    Sulfonamide derivatives: Compounds with sulfonamide groups attached to various aromatic or aliphatic structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering unique advantages over other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2.ClH/c1-23(2)12-13-24(21-22-18-10-9-16(28-3)15-19(18)29-21)20(25)11-14-30(26,27)17-7-5-4-6-8-17;/h4-10,15H,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWWPCNIPNEZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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